

An In-depth Technical Guide to Pneumocandin A0: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pneumocandin A1*

Cat. No.: *B15561780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of naturally occurring lipopeptide antifungals produced by the fungus *Glarea lozoyensis* (formerly known as *Zalerion arboricola*). These complex molecules are of significant interest to the pharmaceutical industry due to their potent activity against a broad range of pathogenic fungi, including *Candida* and *Aspergillus* species. Their mechanism of action, the inhibition of β -(1,3)-D-glucan synthase, targets a crucial component of the fungal cell wall, an enzymatic pathway absent in mammals, which confers a high degree of selective toxicity.

This technical guide provides a comprehensive overview of Pneumocandin A0, the primary pneumocandin produced by wild-type *G. lozoyensis*. While the initial query focused on **Pneumocandin A1**, the available scientific literature is predominantly centered on Pneumocandin A0 and its close analog, Pneumocandin B0. Information on **Pneumocandin A1** is limited, though its existence is confirmed with the assigned CAS number 135862-90-7. It is described as a lipopeptide antibiotic with potent anti-*Candida* activity, inhibiting 1,3- β -glucan synthesis with an IC₅₀ range of 0.07-0.5 μ g/mL.^[1] Due to the wealth of available data, this guide will focus on Pneumocandin A0 as the core subject, with references to other pneumocandins where relevant.

Molecular Formula and Structure

Pneumocandin A0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain.[2]

Physicochemical Properties of Pneumocandin A0

Property	Value	Reference
Molecular Formula	C ₅₁ H ₈₂ N ₈ O ₁₇	[3]
Molecular Weight	1079.2 g/mol	[3]
CAS Number	120300-08-5	[4]
Appearance	Data not available	
Solubility	Data not available	

Structural Details of Pneumocandin A0

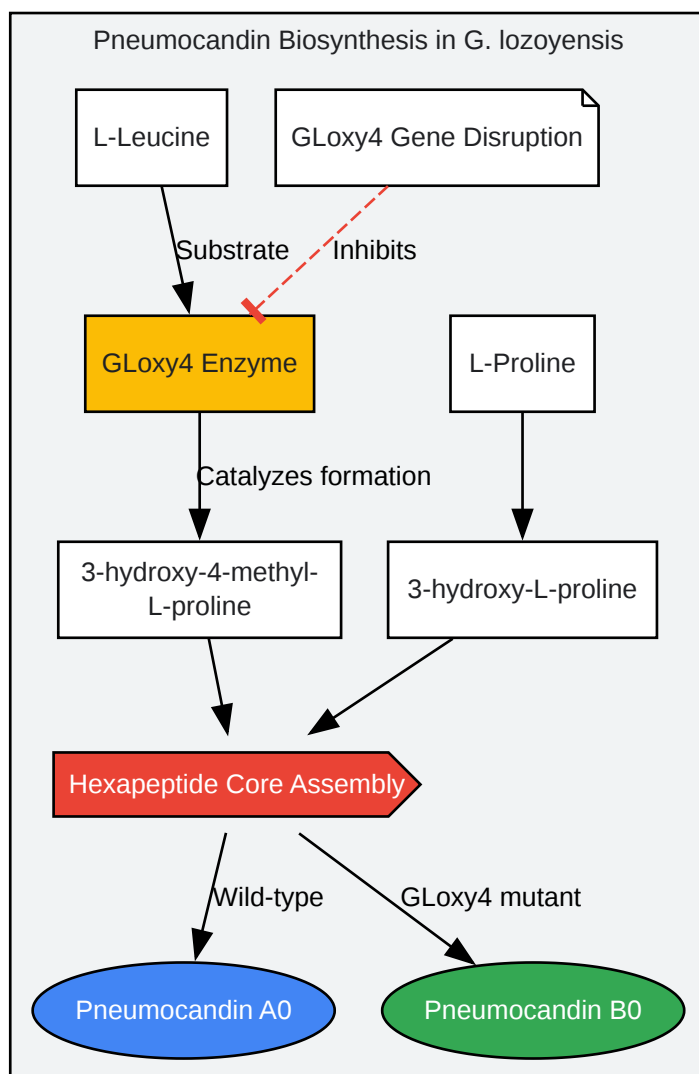
The core hexapeptide of Pneumocandin A0 is composed of several non-proteinogenic amino acids, including L-hydroxyproline and a unique 3-hydroxy-4-methyl-L-proline residue.[5] The complete chemical structure is complex and is best represented by its IUPAC name and graphical representation.

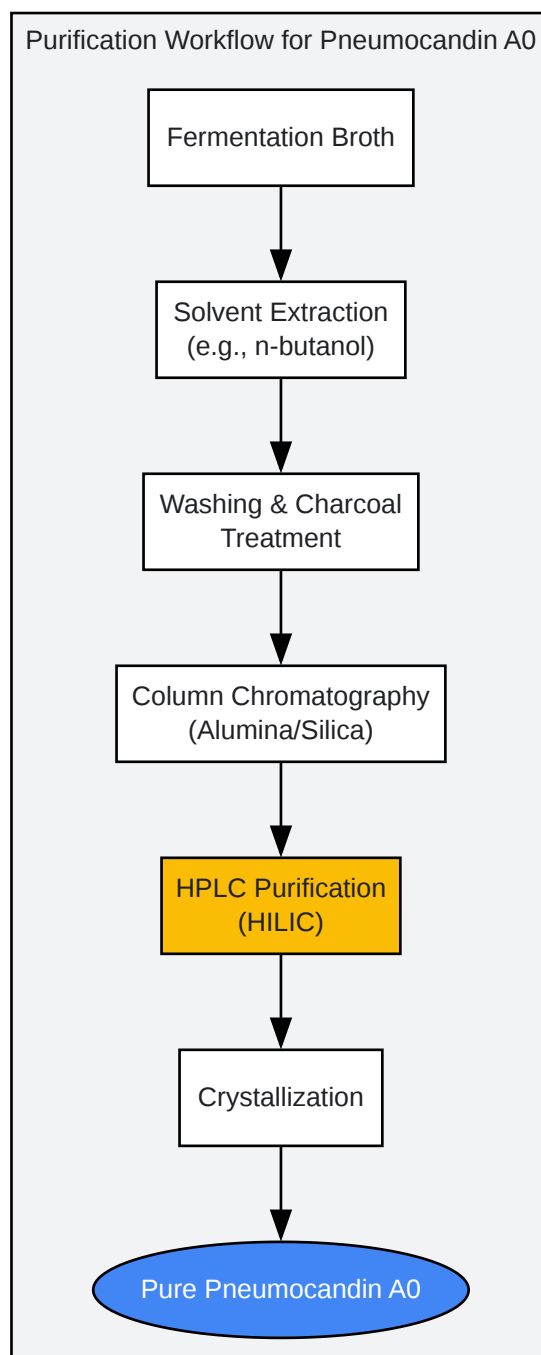
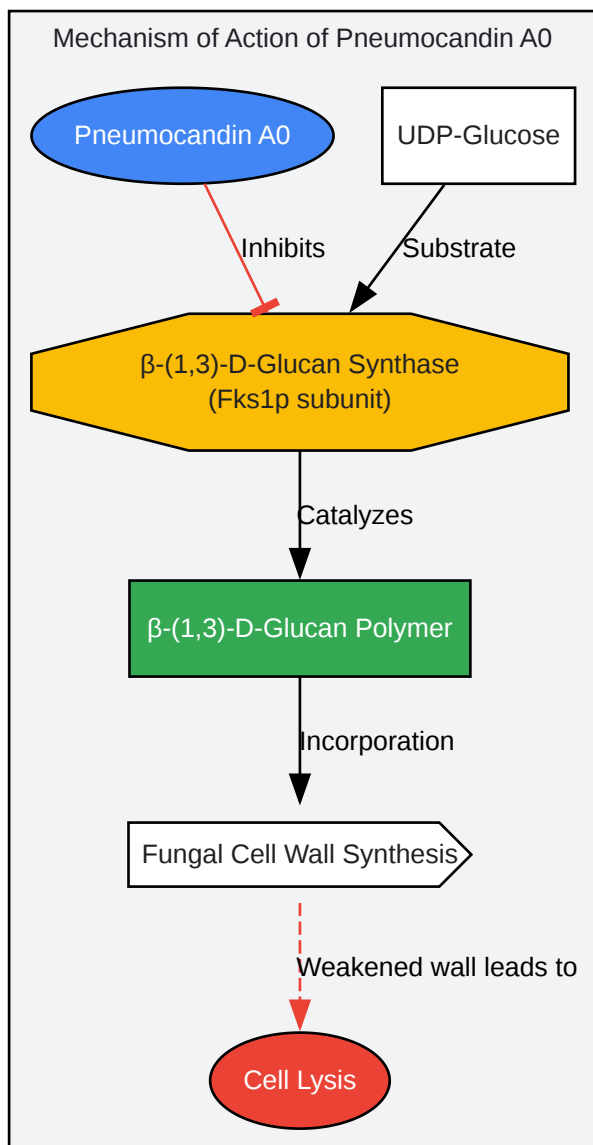
(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0^{9,13}]heptacosan-18-yl]-10,12-dimethyltetradecanamide[4]

Biosynthesis and Relationship with Pneumocandin B0

Pneumocandin A0 is the major pneumocandin produced by wild-type strains of *G. lozoyensis*. Pneumocandin B0, a minor product in these strains, differs from A0 only in the substitution at one position of the hexapeptide core: Pneumocandin A0 contains a 3-hydroxy-4-methyl-L-proline residue, whereas Pneumocandin B0 has a 3-hydroxy-L-proline at this position.[5]

This structural difference is due to the action of a single enzyme, a non-heme, α -ketoglutarate-dependent oxygenase encoded by the GLoxy4 gene.^[6] This enzyme is responsible for the hydroxylation and cyclization of L-leucine to form the 3-hydroxy-4-methyl-L-proline precursor. Disruption of the GLoxy4 gene abolishes the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0.^[6] This genetic manipulation is a key step in the industrial production of Pneumocandin B0, which is the direct precursor for the semi-synthetic antifungal drug, caspofungin.^[6]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pneumocandin A0: Structure, Function, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561780#pneumocandin-a1-molecular-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com